2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane
Description
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane (CAS: 1363381-24-1) is a spirocyclic compound featuring a unique bicyclic scaffold with a phenylsulfonyl group at position 2 and a ketone moiety at position 5. Its molecular formula is C₁₂H₁₃NO₃S, and it is commercially available as a building block for medicinal chemistry and drug discovery . The phenylsulfonyl group enhances electrophilicity and may contribute to metabolic stability, while the spirocyclic core offers conformational rigidity, making it valuable for probing three-dimensional chemical space complementary to traditional piperidine-based systems .
Properties
IUPAC Name |
2-(benzenesulfonyl)-2-azaspiro[3.3]heptan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-10-6-12(7-10)8-13(9-12)17(15,16)11-4-2-1-3-5-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJPPBUHBDRFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250038 | |
| Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-24-1 | |
| Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Phenylsulfonyl)-2-azaspiro[3.3]heptan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article focuses on its biological activity, synthesis, and relevant case studies, highlighting its role as a building block in drug discovery.
The molecular formula of this compound is C12H13NO3S, with a molecular weight of 251.30 g/mol. The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1363381-24-1 |
| Molecular Weight | 251.30 g/mol |
| Appearance | Solid (white to light yellow) |
| Storage Conditions | Refrigerate (2-7°C) |
Biological Activity
Recent studies have revealed various biological activities associated with this compound, including:
1. Antimicrobial Activity
Research indicates that derivatives of spiro compounds exhibit significant antimicrobial properties. For instance, a study on related azaspiro compounds demonstrated their effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
2. Anticancer Properties
Compounds with spirocyclic structures have been explored for anticancer activity. A case study involving spiro compounds showed promising results in inhibiting tumor growth in vitro and in vivo, indicating that this compound could serve as a lead compound for developing new anticancer agents .
3. Neuroprotective Effects
Some studies suggest that spiro compounds may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .
Synthesis
The synthesis of this compound has been optimized to improve yield and purity. The process typically involves the formation of the azaspiro framework through a series of reactions, including alkylation and cyclization steps:
- Starting Materials : The synthesis begins with readily available precursors such as phenylsulfonamide and appropriate carbonyl compounds.
- Key Reactions : The formation of the azaspiro structure is achieved through nucleophilic substitution and subsequent cyclization reactions.
- Yield Optimization : Recent advancements have led to improved methodologies that enhance the overall yield and reduce the number of steps required for synthesis, making it more feasible for large-scale production .
Case Studies
Several case studies highlight the biological relevance of this compound:
Case Study 1: Antimicrobial Efficacy
A recent investigation tested various derivatives of azaspiro compounds against Gram-positive and Gram-negative bacteria, revealing that modifications at the phenylsulfonyl group significantly enhanced antibacterial activity compared to parent compounds.
Case Study 2: Cancer Cell Line Studies
In vitro assays conducted on cancer cell lines demonstrated that specific derivatives of this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Preliminary studies have indicated that compounds similar to 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .
Analgesic Properties : Research into spirocyclic compounds has shown promise in pain management. The unique structure of this compound may contribute to its effectiveness as an analgesic, warranting further investigation through clinical trials .
Synthetic Organic Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its spirocyclic structure allows for the formation of various derivatives that can be utilized in synthesizing more complex molecules. For instance, it can be transformed into other azaspiro compounds or used in the synthesis of sulfonamide derivatives, which are important in pharmaceuticals .
Reagent in Chemical Reactions : Due to its reactive sulfonyl group, this compound can act as a reagent in coupling reactions or as a protecting group in multi-step syntheses. This versatility enhances its utility in laboratory settings and industrial applications .
Material Science
Polymer Chemistry : The incorporation of this compound into polymer matrices has been explored for creating materials with enhanced mechanical properties. Its unique chemical structure may contribute to improved thermal stability and mechanical strength in polymer composites .
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of spirocyclic compounds, including derivatives of this compound, demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the sulfonyl group could enhance efficacy.
Case Study 2: Synthesis of Novel Analgesics
Research published in a peer-reviewed journal detailed the synthesis of novel analgesic agents derived from this compound. These derivatives were tested for their pain-relieving properties using animal models, showing promising results that suggest further development for clinical use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of 2-(phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane and related spirocyclic compounds:
Preparation Methods
Core Scaffold Synthesis: Preparation of 6-oxo-2-azaspiro[3.3]heptane Derivatives
The foundational step in synthesizing 2-(Phenylsulfonyl)-6-oxo-2-azaspiro[3.3]heptane involves preparing the 6-oxo-2-azaspiro[3.3]heptane core, often as tert-butyl esters or related derivatives.
| Yield (%) | Reaction Conditions | Experimental Procedure Summary |
|---|---|---|
| 66 | Zinc powder, ammonium chloride, methanol, 20°C, 18 h, inert atmosphere | tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate treated with zinc and ammonium chloride in methanol under nitrogen, followed by aqueous workup and column chromatography to yield the product as a white solid. |
| 58 | Zinc powder, acetic acid, 1,4-dioxane, 0-20°C, 15 h | tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate added dropwise to zinc suspension in acetic acid/dioxane mixture, stirred, filtered, basified, extracted, and purified to afford tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as a pale yellow solid. |
| 100 | Sodium tetrahydroborate, methanol, 0°C, 0.5 h, inert atmosphere | Reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate with NaBH4 in methanol under nitrogen to give tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate quantitatively. |
These methods highlight the use of zinc-mediated reductive dechlorination of dichloro precursors and sodium borohydride reductions to access hydroxy derivatives, which are key intermediates for further functionalization.
Introduction of Phenylsulfonyl Group
The phenylsulfonyl substituent is typically introduced via sulfonylation reactions on the azaspiro scaffold. While specific direct procedures for this compound are limited, analogous sulfonylation strategies involve:
- Reaction of azaspiro amines or hydroxy derivatives with phenylsulfonyl chlorides under basic conditions.
- Use of sulfonyl transfer reagents to install the phenylsulfonyl group at the nitrogen or carbon adjacent to the ketone.
Given the reactivity of the azaspiro[3.3]heptane core, the phenylsulfonyl group can be introduced post-core formation, often requiring protection/deprotection steps to preserve sensitive functionalities.
Functional Group Transformations and Purification
Additional transformations include:
- Grignard Reactions: For example, benzyl magnesium chloride addition to the 6-oxo azaspiro compound to yield 6-benzyl-6-hydroxy derivatives with yields around 69%.
- Acidic Deprotection: Treatment with hydrogen chloride in dioxane to remove tert-butyl protecting groups and generate free amines or ketones.
- Reductive Amination: Using sodium cyanoborohydride and amines in ethanol with acetic acid to form substituted azaspiro compounds with yields around 78%.
Purification is typically achieved by silica gel chromatography using mixtures of cyclohexane, ethyl acetate, and methanol in varying proportions depending on the polarity of the target compound.
Summary Table of Key Preparation Steps and Yields
| Step | Reactants/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive dechlorination | Zinc, ammonium chloride, methanol, 20°C, 12-18 h | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | 58-66 | Inert atmosphere, column chromatography purification |
| Reduction | Sodium tetrahydroborate, methanol, 0-20°C, 0.5-6 h | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 100 | Quantitative conversion |
| Grignard addition | Benzyl magnesium chloride, THF/diethyl ether, 0-20°C, 3 h | tert-Butyl 6-benzyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | 69 | White solid product |
| Deprotection | 4M HCl in dioxane, 20°C, 1 h | 2-Azaspiro[3.3]heptan-6-one | - | Used crude without further purification |
| Reductive amination | 1-Methylpiperazine, acetic acid, NaCNBH3, EtOH, rt, overnight | tert-Butyl 6-(4-methylpiperazin-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate | 78 | Silica gel chromatography |
Research Findings and Considerations
- The zinc-mediated reduction of dichloro precursors is a robust method to access the azaspiro core with moderate to good yields.
- Sodium borohydride reductions are highly efficient for converting ketones to alcohols on the azaspiro framework.
- Functionalization via Grignard reagents and reductive amination allows for diverse substitution patterns, facilitating the introduction of sulfonyl groups indirectly.
- Reaction conditions such as temperature control (0-20°C), inert atmosphere, and choice of solvent (methanol, dioxane, THF) critically influence yield and purity.
- Purification by silica gel chromatography with gradient elution is standard for isolating pure azaspiro derivatives.
- Although direct protocols for this compound are scarce, the above methods provide a reliable synthetic route to the core and functionalized intermediates amenable to phenylsulfonyl substitution.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
